molecular formula C20H22N2O3 B5150037 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B5150037
M. Wt: 338.4 g/mol
InChI Key: XDSUNOUDEYNDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as IMD-0354, is a synthetic organic compound with potential therapeutic applications. This molecule has been studied for its anti-inflammatory and anti-tumor properties, and its mechanism of action has been extensively investigated.

Mechanism of Action

The mechanism of action of 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone involves the inhibition of the NF-kappaB signaling pathway. NF-kappaB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone inhibits the activation of NF-kappaB by blocking the phosphorylation and degradation of its inhibitor, IkappaB-alpha. This leads to a decrease in the production of pro-inflammatory cytokines and the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone have been extensively studied in vitro and in vivo. In vitro studies have shown that 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone inhibits the proliferation and survival of cancer cells, reduces the production of pro-inflammatory cytokines, and inhibits the differentiation of T cells into Th17 cells. In vivo studies have shown that 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone reduces inflammation in animal models of arthritis and colitis, inhibits tumor growth in xenograft models, and reduces the severity of autoimmune diseases in animal models.

Advantages and Limitations for Lab Experiments

4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, there are also some limitations to its use in lab experiments. 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is relatively expensive compared to other inhibitors of the NF-kappaB pathway, and its synthesis method is complex and time-consuming. In addition, 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is the development of more efficient and cost-effective synthesis methods for 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone and its analogs. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone treatment. Additionally, there is a need for further investigation of the potential side effects and toxicity of 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone in animal models and human clinical trials. Finally, the use of 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone in combination with other therapies, such as chemotherapy or immunotherapy, should be explored to determine its potential synergistic effects.

Synthesis Methods

The synthesis of 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone involves the condensation of 2-isopropyl-5-methylphenol with chloroacetyl chloride to form 2-(2-chloroacetyl)-5-isopropyl-methylphenol. This intermediate is then reacted with 1,2-diaminocyclohexane to form the final product, 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone. The synthesis of 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been optimized for high yield and purity, and several modifications to the method have been proposed.

Scientific Research Applications

4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and autoimmune diseases. In cancer research, 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In inflammation research, 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce inflammation in animal models of arthritis and colitis. In autoimmune disease research, 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the differentiation of T cells into Th17 cells, which are involved in the pathogenesis of several autoimmune diseases, including multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

4-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13(2)15-9-8-14(3)10-18(15)25-12-20(24)22-11-19(23)21-16-6-4-5-7-17(16)22/h4-10,13H,11-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSUNOUDEYNDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.